3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-methylpyridine, followed by carboxylation. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its targets through halogen bonding interactions .
Comparison with Similar Compounds
- 3-Bromo-6-chloro-2-methylpyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-4-methylpyridine
Comparison: Compared to its similar compounds, 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with a carboxylic acid group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
2639458-32-3 |
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Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-2-4(9)10-6(5(3)8)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
WZJVERRJPRQIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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